[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol
Description
[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol is a complex organic compound that features a unique structure combining a piperidine ring, an oxadiazole ring, and a diphenylmethanol moiety
Properties
IUPAC Name |
[1-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c29-25(20-7-3-1-4-8-20,21-9-5-2-6-10-21)22-13-15-28(16-14-22)18-24-26-23(27-30-24)17-19-11-12-19/h1-10,19,22,29H,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHVKAOTUNXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NOC(=N2)CN3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic conditions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction.
Coupling with Diphenylmethanol: The final step involves coupling the piperidine derivative with diphenylmethanol using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include alkyl halides and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including neurological disorders and cancer.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its structure allows for the design of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(phenyl)methanol
- (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)ethanol
Uniqueness
The uniqueness of [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol lies in its specific combination of functional groups and rings. This structure imparts unique chemical and biological properties that differentiate it from similar compounds. For example, the presence of the oxadiazole ring may confer specific reactivity or binding affinity that is not observed in related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
